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Compound of Interest

2-Phenyl-1H-indole-3-
Compound Name:
carbaldehyde

cat. No.: B1208662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and
spectroscopic properties of 3-Formyl-2-phenylindole (also known as 2-Phenylindole-3-
carboxaldehyde), a key heterocyclic compound with applications in medicinal chemistry and
materials science. This document collates available data on its physical characteristics,
detailed experimental protocols for its synthesis and analysis, and a visual representation of its
synthetic pathway.

Core Physical and Chemical Properties

3-Formyl-2-phenylindole is a solid at room temperature, appearing as a cream to pale brown
powder or crystalline solid. Its structural and physical data are summarized below.
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Property Value Reference

2-Phenylindole-3-
Synonyms carboxaldehyde, 2-Phenyl-1H-  [1][2]
indole-3-carbaldehyde

CAS Number 25365-71-3 [1]

Molecular Formula C1sH11NO [1]

Molecular Weight 221.25 g/mol [1]

Melting Point 249-257 °C [1][3]
Cream to pale brown

Appearance [3]
powder/crystal

Spectroscopic Data

The spectroscopic data are crucial for the structural elucidation and purity assessment of 3-
Formyl-2-phenylindole.

Mass Spectrometry

The mass spectrum of 3-Formyl-2-phenylindole is characterized by its molecular ion peak and

specific fragmentation patterns.

lon Type m/z Ratio Notes

Corresponds to the molecular

Molecular lon [M]* 221 ]

weight of the compound.

A significant peak, likely due to
M-1 Peak 220 the loss of a hydrogen atom

from the aldehyde group.
Fragment 165

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[4]
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Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

Wavenumber (cm~?) Functional Group Vibration Mode

~3400 N-H Stretching

~3100-3000 Aromatic C-H Stretching

~2850, ~2750 Aldehyde C-H Stretching (Fermi resonance)
~1650 C=0 (Aldehyde) Stretching

~1600, ~1450 Cc=C Aromatic Ring Stretching

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g.,
KBr pellet, ATR). The data presented is a typical representation for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

1H NMR Chemical Shifts (Predicted)

Proton Chemical Shift (6, ppm) Multiplicity
Aldehyde (-CHO) 9.8-10.2 Singlet
Indole N-H 8.0-9.0 Broad Singlet
Aromatic Protons 7.0-85 Multiplets

13C NMR Chemical Shifts
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Carbon Chemical Shift (6, ppm)
C=0 (Aldehyde) ~185
Aromatic & Heterocyclic Carbons 110 - 140

Note: Experimental NMR data for 3-Formyl-2-phenylindole is not readily available in public
databases. The *H NMR values are predicted based on typical chemical shifts for similar indole
aldehydes. The availability of a 23C NMR spectrum has been noted, but specific shift values
were not retrieved.[4]

Experimental Protocols

This section details the methodologies for the synthesis of 3-Formyl-2-phenylindole and the
general procedures for acquiring the characterization data presented.

Synthesis: Vilsmeier-Haack Formylation of 2-
Phenylindole

This reaction is a standard and effective method for introducing a formyl group at the electron-
rich C3 position of the indole ring.[5][6]

Reagents:

2-Phenylindole

e N,N-Dimethylformamide (DMF)

e Phosphorus oxychloride (POCIs)

e Sodium Acetate

» Deionized Water

o Diethyl ether (or other suitable extraction solvent)

e Brine
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e Anhydrous Sodium Sulfate (NazSOa)
Procedure:

e Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic
stirrer, cool N,N-dimethylformamide (DMF) to O °C in an ice bath. Add phosphorus
oxychloride (POCIs) dropwise to the cooled DMF with constant stirring. Allow the mixture to
stir for 30 minutes at 0 °C to form the Vilsmeier reagent, a chloroiminium salt.

» Formylation: Dissolve 2-phenylindole in DMF and add this solution dropwise to the prepared
Vilsmeier reagent at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and a
saturated aqueous solution of sodium acetate.

o Extraction: Extract the aqueous mixture with diethyl ether (3 x volume).

» Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer
over anhydrous sodium sulfate (Na2S0a).

« Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
The crude product can be purified by silica gel column chromatography to yield 3-Formyl-2-
phenylindole.[7]

Characterization Methods

o Melting Point Determination: The melting point is determined using a capillary melting point
apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube,
which is then placed in the heating block of the apparatus. The temperature is raised slowly
(1-2 °C per minute) near the expected melting point, and the range from the temperature at
which the first drop of liquid appears to the temperature at which the entire sample is liquid is
recorded.[1][3]
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» IR Spectroscopy: The IR spectrum of the solid sample is obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a
small amount of the compound with dry potassium bromide and pressing the mixture into a
translucent disk. Alternatively, the spectrum can be recorded using an Attenuated Total
Reflectance (ATR) accessory, where the solid sample is pressed directly against the ATR
crystal.[4]

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on an NMR spectrometer. A small
amount of the compound is dissolved in a deuterated solvent (e.g., CDCIls or DMSO-ds)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

o Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with an
electron ionization (EIl) source, often coupled with a gas chromatograph (GC-MS) for sample
introduction. The molecule is ionized and fragmented, and the resulting ions are separated
based on their mass-to-charge (m/z) ratio.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 3-Formyl-2-
phenylindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 2-Phenylindole-3-carboxaldehyde 97 25365-71-3 [sigmaaldrich.com]
e 2. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]

+ 3. assets.ga.thermofisher.com [assets.ga.thermofisher.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1208662?utm_src=pdf-body-img
https://www.benchchem.com/product/b1208662?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/product/aldrich/543322
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7251463.htm
https://assets.qa.thermofisher.com/chem-specs-pdf/retrievePdf?rootSku=B21041&sku=B21041.06&erp_type=KR_E1_LCD&countryCode=kr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

6. jk-sci.com [jk-sci.com]

7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-
Formyl-2-phenylindole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208662#physical-properties-of-3-formyl-2-
phenylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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